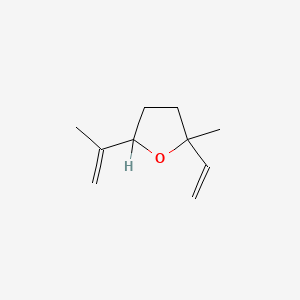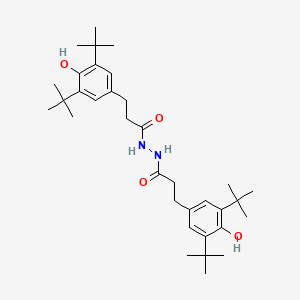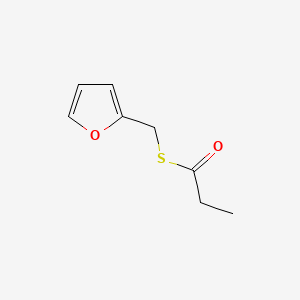
Pyruvonitrile
Overview
Description
Pyruvonitrile, also known as Acetyl cyanide, is a chemical compound with the molecular formula C3H3NO . It is used for research and development purposes .
Synthesis Analysis
Pyruvonitrile has been used in the synthesis of cuprate-carbonyl π-complexes by reaction with Me2CuLi in THF .
Molecular Structure Analysis
The molecular structure of Pyruvonitrile consists of 5 heavy atoms . It has a molecular weight of 69.06 g/mol . The IUPAC name for Pyruvonitrile is acetyl cyanide . The InChI representation of Pyruvonitrile is InChI=1S/C3H3NO/c1-3(5)2-4/h1H3 .
Physical And Chemical Properties Analysis
Pyruvonitrile has a density of 1.0±0.1 g/cm³ . It has a boiling point of 92.3±9.0 °C at 760 mmHg . The vapour pressure of Pyruvonitrile is 51.9±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.2±3.0 kJ/mol . The flash point of Pyruvonitrile is 14.4±0.0 °C . It has a molar refractivity of 15.9±0.3 cm³ .
Scientific Research Applications
C3H3NO C_3H_3NO C3H3NO
and a variety of applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:Synthesis of Cuprate-Carbonyl π-Complexes
Pyruvonitrile is utilized in the synthesis of cuprate-carbonyl π-complexes, which are important in the study of organometallic chemistry and catalysis . These complexes are formed by the reaction with dimethylcopper lithium (Me2CuLi) in tetrahydrofuran (THF), showcasing the compound’s reactivity with organometallic reagents.
Aldol Condensation Reactions
In organic synthesis, Acetyl cyanide participates in aldol condensation reactions . This process is fundamental for constructing carbon-carbon bonds and is widely used in the preparation of pharmaceuticals and fine chemicals.
Enolate Substitution Reactions
Acetyl cyanide is involved in enolate substitution reactions, which are pivotal for the creation of various organic compounds . These reactions are essential in the synthesis of numerous molecules with pharmaceutical applications.
Photolysis and Thermal Reactions
The compound undergoes photolysis and thermal reactions, which have been extensively studied . These reactions are significant in understanding the stability and decomposition pathways of organic nitriles.
Unimolecular Decomposition Studies
Acetyl cyanide is a subject of research in unimolecular decomposition studies . These studies are crucial for insights into reaction kinetics and mechanisms in gas-phase chemistry.
Isomerization to Acetyl Isocyanide
Research has shown that Acetyl cyanide can isomerize to acetyl isocyanide . This transformation is of interest in the field of isomerization reactions and their potential applications in synthetic chemistry.
Material Science Applications
Due to its solubility in ether and acetonitrile, Pyruvonitrile is used in material science for the preparation of specialized materials and chemical coatings .
Safety and Handling Research
Pyruvonitrile’s properties necessitate research into safe handling and storage, contributing to occupational safety guidelines . This research is vital for ensuring safe laboratory practices and industrial applications.
Safety and Hazards
Mechanism of Action
Target of Action
Pyruvonitrile, also known as Acetyl Cyanide, is a compound that primarily targets the mitochondrial electron transport chain within cells . Specifically, it binds to the iron atom in cytochrome C oxidase , a key enzyme in the electron transport chain of aerobic cellular respiration .
Mode of Action
The cyanide ion in Pyruvonitrile acts as an irreversible enzyme inhibitor, preventing cytochrome C oxidase from performing its function, which is to transport electrons to oxygen in the electron transport chain of aerobic cellular respiration . This inhibition disrupts the normal energy production process within the cell, leading to a rapid decrease in the production of ATP, the primary energy currency of the cell .
properties
IUPAC Name |
acetyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c1-3(5)2-4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHWVVRQCGZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212430 | |
| Record name | 2-Oxopropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Oxopropiononitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21617 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pyruvonitrile | |
CAS RN |
631-57-2 | |
| Record name | Propanenitrile, 2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxopropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyruvonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxopropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxopropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OXOPROPIONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULO441649V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of acetyl cyanide?
A1: Acetyl cyanide has the molecular formula C3H3NO and a molecular weight of 69.06 g/mol. []
Q2: What spectroscopic data are available for acetyl cyanide?
A2: Acetyl cyanide has been extensively studied using various spectroscopic techniques. Its microwave spectrum provides insights into its structure and internal rotation barrier. [, , , ] Infrared and Raman spectra have been used to assign its fundamental vibrations and understand its vibrational modes. [, ] Fluorescence excitation spectroscopy has also been employed to investigate its excited states and photophysical properties. []
Q3: Is acetyl cyanide stable in aqueous solutions?
A3: Acetyl cyanide undergoes rapid hydrolysis in neutral or slightly acidic aqueous solutions, but this hydrolysis is inhibited by increasing acid concentrations up to around 8M. [] Cyanide ions and hydrogen cyanide can catalyze the hydrolysis of acetyl cyanide. []
Q4: How does acetyl cyanide interact with lithium dimethylcuprate?
A4: Acetyl cyanide forms π-complexes with lithium dimethylcuprate (Me2CuLi) at low temperatures (-100 °C) in THF solutions. These complexes have been characterized using NMR spectroscopy. []
Q5: What is the role of acetyl cyanide in the synthesis of fluorescent heterocycles?
A5: Acetyl cyanide acts as a non-classical isocyanide replacement in a one-pot three-component reaction to synthesize fluorescent indolizines, benzo[d]pyrrolo[2,1-b]thiazoles, and pyrrolo[1,2-a]pyrazines. The reaction involves a Knoevenagel condensation followed by a [4 + 1] cycloaddition with acetyl cyanide. []
Q6: Can acetyl cyanide be used in cyanation reactions?
A6: Yes, acetyl cyanide serves as a cyanide source in various cyanation reactions. For instance, it can be used in the catalytic acylcyanation of imines, providing access to N-acetylated amino nitriles. [] It can also be employed in enantioselective additions to aldehydes, forming O-acetylated cyanohydrins in the presence of a chiral catalyst. [, , ]
Q7: How does the choice of catalyst influence the enantioselectivity of acetyl cyanide additions?
A7: Different catalysts exhibit varying degrees of enantiocontrol in acetyl cyanide additions. For example, Jacobsen thiourea catalysts provide excellent enantioselectivities in the acylcyanation of imines, while binol phosphates show only modest selectivity. [] In the case of aldehydes, dimeric Ti-salen complexes with tertiary amines achieve high enantioselectivities in the formation of O-acetylated cyanohydrins. [, , ]
Q8: Have computational methods been used to study the photodissociation of acetyl cyanide?
A8: Yes, theoretical studies employing multireference configuration interaction methods have investigated the photodissociation dynamics of acetyl cyanide. These studies provide insights into the excited state pathways and product branching ratios. []
Q9: How does computational chemistry contribute to understanding the structure and energetics of acetyl cyanide isomers?
A9: Computational protocols, such as the one combining density functional theory and coupled cluster calculations, have been employed to investigate the C3H3NO isomer family. These studies help to identify the most stable isomer (vinylisocyanate) and provide accurate spectroscopic parameters for astrochemical detection. []
Q10: How does the structure of the acyl group affect the reactivity of acyl cyanides in hydrolysis reactions?
A10: Studies comparing the hydrolysis of acetyl cyanide, propionyl cyanide, and benzoyl cyanide suggest that keto-acid formation is more favorable in the aromatic series. This highlights the influence of the acyl group on the reaction pathway. []
Q11: What are the primary photodissociation pathways of acetyl cyanide at 193 nm?
A11: Upon excitation at 193 nm, acetyl cyanide predominantly undergoes CN elimination, yielding CH3CO + CN as the primary products. While a minor CH3 elimination channel exists, it is significantly less favorable. [, ]
Q12: How does the photodissociation of acetyl cyanide differ from other cyano carbonyl compounds?
A12: Compared to other cyano carbonyl compounds like isopropyl, tert-butyl, and methoxy derivatives, acetyl cyanide shows a strong preference for CN elimination over X elimination (where X represents the substituent). This difference in branching ratios highlights the influence of the substituent on the photodissociation dynamics. []
Q13: What is the fate of the acetyl radical formed during acetyl cyanide photodissociation?
A13: The acetyl radical (CH3CO) generated from acetyl cyanide photodissociation near 193 nm undergoes unimolecular decomposition consistent with an RRKM mechanism. This contrasts with the behavior observed for the acetyl radical derived from acetone photodissociation. []
Q14: What is known about the anisotropy of the CN fragment following acetyl cyanide photodissociation?
A14: Although both the velocity and angular momentum of the CN fragment exhibit nearly zero anisotropy in the laboratory frame, significant v·j correlations are observed. This finding indicates a preference for the CN angular momentum to be perpendicular to its recoil velocity. []
Q15: What intermediates are observed during the UV photolysis of matrix-isolated acetyl cyanide?
A15: UV photolysis of matrix-isolated acetyl cyanide leads to the formation of acetyl isocyanide as the initial product. Further irradiation generates intermediates like ketene:HCN and ketene:HNC complexes, H2CNCH zwitterion, and H2C2NH keteneimine, which are not detected in the gas phase. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)
